1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVZWSIJLPQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653241 | |
| Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88347-36-8 | |
| Record name | 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is the histone lysine methyltransferase EZH2. EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis.
Mode of Action
This compound interacts with EZH2, inhibiting its function. The compound’s structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2.
Biochemical Pathways
It is known that ezh2 plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of EZH2 by this compound could potentially affect these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with EZH2. By inhibiting EZH2, the compound could potentially decrease global H3K27me3 in cells, leading to changes in gene expression.
Biological Activity
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (commonly referred to as 1-Methyl-2-oxo-hexahydroquinoline) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a quinoline core with various functional groups that influence its biological properties. The molecular formula is , and its chemical structure can be represented as follows:
Antimicrobial Properties
Research has indicated that 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains and found that it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro experiments demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators. A notable study reported that treatment with 1-Methyl-2-oxo-hexahydroquinoline resulted in a significant decrease in cell viability (IC50 values in the micromolar range) .
Neuroprotective Effects
Emerging research suggests that 1-Methyl-2-oxo-hexahydroquinoline may offer neuroprotective benefits. In animal models of neurodegeneration, administration of the compound was associated with reduced oxidative stress markers and improved cognitive function. This effect is hypothesized to be linked to the compound's ability to enhance antioxidant enzyme activity .
The biological activity of 1-Methyl-2-oxo-hexahydroquinoline is attributed to its interaction with various molecular targets within cells:
Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in metabolic processes and signaling pathways critical for cell proliferation and survival.
Receptor Modulation: It may interact with specific receptors in the nervous system, contributing to its neuroprotective effects.
Reactive Oxygen Species (ROS) Scavenging: The compound's structure allows it to act as a scavenger for ROS, thereby mitigating oxidative damage.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of 1-Methyl-2-oxo-hexahydroquinoline as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates among those treated with the compound compared to controls .
Case Study 2: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of 1-Methyl-2-oxo-hexahydroquinoline led to tumor regression and prolonged survival times. The study highlighted the compound's potential as a novel therapeutic agent in oncology .
Comparative Analysis
To better understand the unique properties of 1-Methyl-2-oxo-hexahydroquinoline, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 1-Methyl-2-oxo-tetrahydroquinoline | Similar core structure | Moderate antimicrobial | Lacks carboxylic acid group |
| 2-Oxo-hydroxylated derivatives | Different functional groups | Varies widely | Potentially less effective |
Scientific Research Applications
Structural Representation
The compound features a hexahydroquinoline core with a carboxylic acid functional group and a methyl substituent. This unique structure contributes to its diverse reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that the presence of the carboxylic acid moiety enhances the antibacterial activity against various strains of bacteria. For instance:
- Case Study : A derivative was tested against Staphylococcus aureus and showed significant inhibition at low concentrations.
Anticancer Potential
Hexahydroquinolines have been investigated for their anticancer properties. The structural features of 1-methyl-2-oxo derivatives allow for interactions with cellular targets involved in cancer progression.
- Case Study : In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by modulating apoptotic pathways.
Neuroprotective Effects
Recent studies suggest that compounds similar to 1-methyl-2-oxo hexahydroquinolines may provide neuroprotective benefits. They are being explored for their potential to mitigate neurodegenerative diseases.
- Case Study : Research has shown that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells.
Polymer Chemistry
The unique chemical structure of 1-methyl-2-oxo hexahydroquinoline allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.
Coatings and Adhesives
Due to its reactivity and ability to form stable bonds, this compound is being researched for use in coatings and adhesives. Its incorporation can lead to improved adhesion properties and resistance to environmental degradation.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents |
| Anticancer drugs | |
| Neuroprotective agents | |
| Materials Science | Monomers for polymer synthesis |
| Coatings and adhesives |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Key Observations:
- Position 1 Substituents: Replacing the methyl group with benzyl (e.g., ) or furfuryl (e.g., ) enhances antitubercular activity, likely due to improved lipophilicity or receptor interactions.
- Position 4 Modifications: Hydroxyl groups at position 4 (e.g., ) are associated with bioisosteric replacements for optimizing metabolic stability.
- Functional Group at Position 3: Carboxylic acids (target compound) vs. esters (e.g., ) or amides (e.g., ) influence bioavailability. Esters may enhance membrane permeability, while amides improve resistance to hydrolysis.
Catalytic Methods and Yields
The synthesis of polyhydroquinoline derivatives often employs multicomponent reactions under solvent-free or ultrasonic conditions. For example:
Pharmacological and Physicochemical Properties
Antitubercular Activity
1-Benzyl and 1-furfuryl derivatives exhibit potent inhibition of Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.5 µg/mL .
Receptor Modulation
4-Thienyl derivatives act selectively on FFAR3 receptors, a G-protein-coupled receptor involved in free fatty acid signaling, without affecting related receptors like FFAR2 or HCA2 . This specificity highlights the role of aromatic substituents in receptor targeting.
Physicochemical Data
Preparation Methods
One-Pot Multicomponent Reaction
- Reagents: Methyl acetoacetate (or similar β-ketoester), formaldehyde or substituted aldehydes, methylamine or ammonia, and sometimes a catalyst.
- Procedure: The components are mixed in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through a sequence of condensation, cyclization, and oxidation to yield the hexahydroquinoline carboxylic acid.
- Catalysts: Acidic catalysts like acetic acid or Lewis acids may be employed to improve yield and selectivity.
- Advantages: This method is efficient, cost-effective, and allows for structural diversity by varying the aldehyde or amine components.
Use of Ionic Liquids as Green Solvents
- Method: Task-specific ionic liquids have been reported to facilitate the liquid-phase synthesis of polyhydroquinolines, including hexahydroquinoline derivatives.
- Benefits: Ionic liquids enhance the reaction rate, improve yields, and can be recycled, aligning with green chemistry principles.
- Reference: Legeay et al. demonstrated this approach, showing improved reaction efficiency and environmental compatibility.
Asymmetric Synthesis Approaches
- Objective: To obtain enantiomerically pure this compound.
- Techniques: Use of chiral catalysts or auxiliaries during the multicomponent reaction to induce stereoselectivity.
- Findings: Studies have shown that chiral ruthenium catalysts or organocatalysts can achieve high enantiomeric excess, important for biological activity.
Solid-Phase Extraction and Purification
- After synthesis, purification often involves solid-phase extraction techniques using syringe filters or extraction plates to isolate the pure compound.
- This step is critical for removing impurities and by-products, ensuring the compound's quality for research or pharmaceutical use.
Reaction Conditions and Optimization
Research Findings and Comparative Analysis
- The synthesis of hexahydroquinoline derivatives, including this compound, has been extensively studied for its calcium channel modulation properties, which are linked to the compound's stereochemistry and purity.
- Multiple research articles emphasize the importance of the multicomponent reaction approach for efficient synthesis, with variations in aldehyde and amine components allowing for structural diversity and optimization of biological activity.
- The use of green solvents such as ionic liquids represents a significant advancement, reducing environmental impact while maintaining or improving yields.
- Enantiomeric purity is crucial for pharmacological applications, and asymmetric synthesis methods have been developed to meet this need.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-Pot Multicomponent | Simple, cost-effective | High yield, structural diversity | May require purification steps |
| Ionic Liquid-Assisted Synthesis | Green solvent, recyclable | Environmentally friendly | Requires ionic liquid handling |
| Asymmetric Catalysis | Produces enantiomerically pure product | Important for biological activity | More complex, costly catalysts |
| Solid-Phase Extraction | Purification technique | High purity product | Additional processing step |
Q & A
Q. What are the established synthetic routes for 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how do they address regioselectivity?
Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted β-keto esters with amines or Michael addition followed by cyclization. For example, chiral amine intermediates (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) are used to avoid racemic mixtures by incorporating enantiomerically pure precursors . Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and using orthoformates or acetylenedicarboxylic acid esters as coupling agents .
Q. Which spectroscopic techniques are most effective for characterizing the structure of hexahydroquinoline derivatives?
Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions, particularly H and C spectra to resolve methyl and carbonyl groups. X-ray crystallography (as in ) provides definitive structural validation, especially for complex bicyclic systems . High-resolution mass spectrometry (HRMS) and IR spectroscopy are used to verify molecular weight and functional groups like carboxylic acids .
Q. How are solubility and stability profiles determined for this compound in preclinical studies?
Solubility is assessed via shake-flask methods in polar (e.g., DMSO, water) and nonpolar solvents. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC or LC-MS to detect degradation products. Thermodynamic stability is evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral auxiliaries are effective?
Enantioselective synthesis employs chiral amines (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to avoid racemization. Diastereomers are separated via crystallization or chromatography (e.g., silica gel columns). Boc (tert-butoxycarbonyl) protecting groups facilitate purification while preserving stereochemical integrity .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methyl, chloro, methoxy groups) to isolate functional group contributions. For example, replacing a chlorine atom with methoxy in hexahydroquinoline derivatives alters antimicrobial potency, as shown in . Computational docking (e.g., molecular dynamics simulations) identifies binding interactions with target enzymes .
Q. How are reaction yields optimized in large-scale synthesis without compromising stereochemical outcomes?
Scale-up requires minimizing side reactions (e.g., decarboxylation) using mild bases (magnesium methylate) and low-temperature cyclization. Flow chemistry improves reproducibility, while green solvents (e.g., ethanol) reduce environmental impact. Catalyst recycling (e.g., immobilized chiral amines) enhances cost efficiency .
Q. What methodologies evaluate the compound’s interaction with bacterial targets, such as DNA gyrase or topoisomerase IV?
In vitro enzyme inhibition assays (e.g., gel electrophoresis for supercoiling inhibition) quantify IC values. Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., E. coli, S. aureus) validate bactericidal activity. Mutagenesis studies identify resistance mechanisms (e.g., mutations in gyrA or parC genes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
